molecular formula C12H12Cl2N4 B14399299 4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine CAS No. 86627-05-6

4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine

Cat. No.: B14399299
CAS No.: 86627-05-6
M. Wt: 283.15 g/mol
InChI Key: KTSYOAPWVVNOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorine and methyl groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to achieve high yields . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amines and other by-products.

Common Reagents and Conditions

Common reagents used in these reactions include amines, thiols, alcohols, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions can lead to the formation of oxidized triazine compounds.

Scientific Research Applications

4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its desired effects. For example, in herbicides, it inhibits photosynthesis by targeting specific enzymes in the photosynthetic pathway.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,3,5-triazines such as:

  • 2,4,6-trichloro-1,3,5-triazine
  • 2,4,6-trimethyl-1,3,5-triazine
  • 2,4,6-triphenyl-1,3,5-triazine

Uniqueness

The uniqueness of 4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

86627-05-6

Molecular Formula

C12H12Cl2N4

Molecular Weight

283.15 g/mol

IUPAC Name

4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C12H12Cl2N4/c1-7-5-4-6-9(8(7)2)18(3)12-16-10(13)15-11(14)17-12/h4-6H,1-3H3

InChI Key

KTSYOAPWVVNOLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(C)C2=NC(=NC(=N2)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.